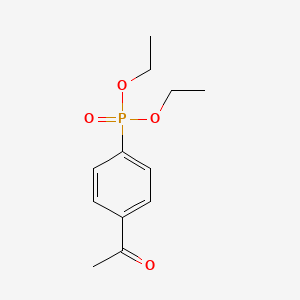
N,N'''-1,18-Octadecanediylbisguanidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride is a chemical compound with the molecular formula C20H46Cl2N6. It is known for its unique structure, which includes a long aliphatic chain and guanidine groups. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride typically involves the reaction of octadecane-1,18-diamine with guanidine hydrochloride under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The guanidine groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted guanidine compounds .
Applications De Recherche Scientifique
N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the formulation of certain industrial products, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The guanidine groups in the compound can form hydrogen bonds and electrostatic interactions with these targets, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’‘’-1,12-Dodecanediylbisguanidine dihydrochloride
- N,N’‘’-1,16-Hexadecanediylbisguanidine dihydrochloride
- N,N’‘’-1,14-Tetradecanediylbisguanidine dihydrochloride
Uniqueness
N,N’‘’-1,18-Octadecanediylbisguanidine dihydrochloride is unique due to its longer aliphatic chain compared to similar compoundsThe longer chain may enhance its hydrophobic interactions and affect its solubility and stability in various environments .
Propriétés
| 63885-28-9 | |
Formule moléculaire |
C20H46Cl2N6 |
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
2-[18-(diaminomethylideneamino)octadecyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C20H44N6.2ClH/c21-19(22)25-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-26-20(23)24;;/h1-18H2,(H4,21,22,25)(H4,23,24,26);2*1H |
Clé InChI |
TWAHCNDVUBUNLX-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCN=C(N)N)CCCCCCCCN=C(N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)
